(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
Description
(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine hydrochloride salt characterized by a methoxy group at the syn-configured 8th position of its azabicyclo[3.2.1]octane scaffold. The rigid bicyclic structure enhances metabolic stability and binding specificity, making it a valuable scaffold for targeting enzymes or receptors in neurological and oncological therapeutics. Its hydrochloride form improves aqueous solubility, facilitating formulation in preclinical studies .
Properties
IUPAC Name |
(1R,5S)-8-methoxy-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-6-2-3-7(8)5-9-4-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBBRVGENVKTN-PAFGHYSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CCC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]2CC[C@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-78-1 | |
| Record name | 3-Azabicyclo[3.2.1]octane, 8-methoxy-, hydrochloride (1:1), (8-syn)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which it is used. For example, in medicinal chemistry, it might interact with receptors or enzymes to exert its effects. The detailed pathways and molecular targets would require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (8-syn)-8-methoxy-3-azabicyclo[3.2.1]octane hydrochloride is best understood through comparisons with analogous bicyclic compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Position and Bioactivity: The 8-methoxy group in the target compound confers distinct electronic and steric effects compared to 8-oxa or 8-methyl analogs. For example, in PI3K inhibitor studies, the 8-oxa analog (M4) demonstrated superior binding affinity over the 3-oxa variant (M3), highlighting the critical role of substituent placement .
Synthetic Accessibility :
- The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride from 5-hydroxymethylfurfural (HMF) via a four-step process (yield: 43–64%) underscores the feasibility of scalable production for bicyclic intermediates .
- In contrast, fluorinated analogs (e.g., 8,8-difluoro) require specialized fluorination protocols, increasing synthetic complexity .
Stability and Impurity Profiles: Hydrochloride salts of bicyclic amines, including the target compound, are prone to acetonitrile-related impurities during hydrogenolysis steps, necessitating stringent solvent control . Trospium chloride impurities, such as (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride, highlight regulatory challenges in maintaining purity for pharmaceutical applications .
Pharmacological Potential: The 3-methoxy-8-azabicyclo[3.2.1]octane scaffold has been utilized in tubulin-targeting agents, with compound 2 showing moderate cytotoxicity in preclinical models .
Biological Activity
(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride, with a molecular formula of CHClNO and CAS number 1609406-78-1, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in drug discovery and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its implications in pharmacology.
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological properties. The methoxy group at the 8-position is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 177.68 g/mol |
| CAS Number | 1609406-78-1 |
| SMILES | COC1[C@H]2CC[C@@H]1CNC2.Cl |
Antimicrobial Properties
Recent studies have indicated that compounds within the azabicyclo[3.2.1]octane family exhibit notable antibacterial activity. For instance, derivatives have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
Case Study: Antibacterial Efficacy
A study reported that derivatives of azabicyclo[3.2.1]octane exhibited minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Bacillus subtilis and Staphylococcus aureus , indicating strong antibacterial potential .
Neuropharmacological Effects
The bicyclic structure of this compound suggests possible interactions with neuroreceptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that similar compounds can modulate neurotransmission, potentially offering therapeutic avenues for neurological disorders.
The proposed mechanism involves the compound acting as a partial agonist or antagonist at nAChRs, which could influence cognitive functions and neuroprotection .
Toxicological Profile
While exploring its therapeutic potential, assessing the toxicological profile is crucial. Preliminary data suggest that the compound exhibits low acute toxicity; however, further studies are required to establish a comprehensive safety profile.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques and functional group modifications to achieve the desired bicyclic structure.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold in drug design, particularly for developing new antibiotics and neuroactive agents . Its versatility allows for modifications that can enhance biological activity or target specificity.
Q & A
Q. Key Finding :
- BIMU 8 analog : Acts as a partial 5-HT₄ agonist, highlighting the scaffold’s versatility for GPCR targets .
Basic Research: What physicochemical properties are critical for formulation stability, and how does the hydrochloride salt affect solubility?
Methodological Answer:
- Hydrochloride salt : Enhances aqueous solubility via ion-dipole interactions, critical for in vivo bioavailability .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC-UV. Acidic pH (<3) prevents freebase precipitation .
- Crystallography : X-ray structures (e.g., hydrated gold(III) salts) reveal hydrogen-bonding networks that stabilize the solid state .
Advanced Research: How can computational modeling predict the compound’s interaction with novel targets (e.g., 5-HT receptors)?
Methodological Answer:
- Docking studies : Use crystal structures of GPCRs (e.g., 5-HT₄) to model ligand-receptor interactions. Focus on the methoxy group’s role in H-bonding with Ser5.43 .
- MD simulations : Assess conformational dynamics of the bicyclic core in lipid bilayers to predict membrane permeability .
- QSAR models : Train algorithms on analogs (e.g., BIMU series) to correlate substituent electronegativity with binding energy .
Advanced Research: How can discrepancies between in vitro binding data and in vivo efficacy be resolved?
Methodological Answer:
- Metabolic profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that contribute to in vivo effects .
- PET imaging : Radiolabel analogs (e.g., fluorine-18) to track biodistribution and target engagement in rodent models .
- PK/PD modeling : Integrate in vitro IC₅₀ values with plasma clearance rates to refine dosing regimens .
Advanced Research: What analytical techniques best resolve stereoisomers and quantify purity?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for enantiomer separation .
- NMR spectroscopy : ¹H-¹³C HMBC identifies stereochemical assignments via coupling constants (e.g., J = 8–10 Hz for syn vs. anti protons) .
- HRMS : Confirm molecular integrity with <2 ppm mass accuracy to detect trace impurities .
Advanced Research: How does the compound’s stability vary under oxidative or hydrolytic conditions?
Methodological Answer:
- Forced degradation : Expose to H₂O₂ (0.1–3%) or pH 1–13 buffers at 40°C. Monitor via UPLC-MS:
- Oxidative susceptibility : Methoxy groups are stable, but tertiary amines may form N-oxides .
- Hydrolysis : Bicyclic ethers resist ring opening, but HCl salt accelerates degradation at pH >8 .
Advanced Research: How can analogs be designed to improve selectivity for peripheral vs. CNS targets?
Methodological Answer:
- Polar substituents : Introduce hydroxyethyl or carboxylic acid groups to reduce blood-brain barrier permeability .
- Prodrug strategies : Mask amines with tert-butyl carbamates (Boc) for sustained release in peripheral tissues .
- In silico logP optimization : Aim for logP <2 to limit CNS penetration, validated using PAMPA assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
